(R)-UT-155
Overview
Description
The compound “1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them a subject of interest for researchers in the field of medicinal chemistry .
Scientific Research Applications
Anthelmintic Activity
1H-Indole-1-propanamide derivatives have demonstrated potential as anthelmintic agents. Sjogren et al. (1991) synthesized a series of alpha-cyano-beta-hydroxypropenamides, including a compound structurally related to 1H-Indole-1-propanamide, which showed significant activity against various nematodes and cestodes in animal models. These compounds act as uncouplers of oxidative phosphorylation in Ascaris mitochondria, suggesting a unique mechanism of action for anthelmintic activity (Sjogren et al., 1991).
Potential in SARS-CoV-2 Treatment Trials
Manolov et al. (2020) reported the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with a fragment similar to Brequinar used in SARS-CoV-2 treatment trials. This demonstrates the potential of structurally related compounds in antiviral applications, particularly in the context of the COVID-19 pandemic (Manolov et al., 2020).
Hormonal Male Contraception
A study by Jones et al. (2009) on a structurally related compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), revealed its potential as a hormonal male contraceptive. This compound demonstrated significant effects on androgenic tissues and spermatogenesis, suggesting its utility in developing contraceptive methods (Jones et al., 2009).
Prostate Cancer Imaging
Gao et al. (2011) developed carbon-11-labeled propanamide derivatives as selective androgen receptor modulator radioligands for prostate cancer imaging. These compounds could significantly enhance the capabilities of positron emission tomography (PET) in detecting and managing prostate cancer (Gao et al., 2011).
Steroid 5 alpha-Reductase Inhibition
Kumazawa et al. (1995) explored the potential of 1H-indole derivatives as steroid 5 alpha-reductase inhibitors, demonstrating significant inhibition in the rat prostate. These findings indicate potential applications in treating conditions like benign prostatic hyperplasia or prostate cancer (Kumazawa et al., 1995).
Properties
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAYQVTXBMPRF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118315 | |
Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031161-54-1 | |
Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031161-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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